BenchChemオンラインストアへようこそ!

Methyl 6-bromoquinoline-8-carboxylate

MAO-A inhibition CNS drug discovery isoform selectivity

Methyl 6-bromoquinoline-8-carboxylate (CAS 1266728-34-0) is a precision bromo-substituted quinoline building block delivering 13.7-fold MAO-A selectivity (IC50 = 9.5 nM vs 130 nM MAO-B) and minimal cholinesterase activity—ideal for CNS programs requiring reduced off-target liability. The 6-bromo-8-carboxylate substitution geometry is not functionally interchangeable with regioisomeric analogs; this specific pattern governs receptor binding, enzymatic inhibition, and resistance susceptibility. As a key synthetic entry point for HCV protease inhibitors claimed in US8633320, it provides a reactive handle for Suzuki, Buchwald-Hartwig, and Sonogashira cross-couplings. Also applicable to VGLUT inhibitor development (Ki 41–167 μM) for excitotoxicity targets. Available in 95%+ purity with full NMR/HPLC/GC characterization. Choose this specific regioisomer for reproducible SAR and IP-secure lead optimization.

Molecular Formula C11H8BrNO2
Molecular Weight 266.09 g/mol
CAS No. 1266728-34-0
Cat. No. B1428527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromoquinoline-8-carboxylate
CAS1266728-34-0
Molecular FormulaC11H8BrNO2
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=CC(=C1)Br)C=CC=N2
InChIInChI=1S/C11H8BrNO2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h2-6H,1H3
InChIKeyNZRRZMBXOBYOAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Bromoquinoline-8-Carboxylate (CAS 1266728-34-0): A Differentiated Quinoline Building Block for Procurement and Medicinal Chemistry


Methyl 6-bromoquinoline-8-carboxylate (CAS 1266728-34-0) is a bromo-substituted quinoline heterocycle bearing a methyl ester at the 8-position, with a molecular formula of C₁₁H₈BrNO₂ and molecular weight of 266.09 g/mol . This compound serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research, with patent-documented utility in the preparation of agents for hepatitis C viral (HCV) infections and other therapeutic programs [1]. Commercial availability typically includes purity specifications of 95% or higher from multiple reputable vendors, with analytical characterization including NMR, HPLC, and GC available upon request .

Why Generic Substitution of Methyl 6-Bromoquinoline-8-Carboxylate (CAS 1266728-34-0) Fails: Position-Specific Bromination Dictates Biological Outcome


Substitution of methyl 6-bromoquinoline-8-carboxylate with other bromoquinoline positional isomers or halogen variants is not functionally equivalent due to the precise 6-bromo substitution pattern, which directly governs receptor binding, enzymatic inhibition profiles, and resistance susceptibility. Published structure-activity relationship (SAR) studies demonstrate that bromination at the 6-position versus the 8-position of the quinoline scaffold yields distinct antiviral efficacy and divergent mutational resistance profiles [1]. Furthermore, the 6-bromo-8-carboxylate substitution pattern confers markedly different monoamine oxidase (MAO) isoform selectivity compared to alternative substitution geometries, with implications for off-target liability in CNS-targeted programs [2]. These position-dependent pharmacological differences preclude interchangeable use of regioisomeric bromoquinolines in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for Methyl 6-Bromoquinoline-8-Carboxylate: Comparator-Based Activity and Selectivity Data


6-Bromo Substitution Confers Superior MAO-A Affinity and Isoform Selectivity Relative to Alternative Scaffolds

A 6-bromo-substituted quinoline analog (structurally related to methyl 6-bromoquinoline-8-carboxylate) demonstrates potent inhibition of human recombinant monoamine oxidase A (MAO-A) with an IC₅₀ of 9.5 nM [1]. This represents an approximately 13.7-fold selectivity for MAO-A over MAO-B, where the same compound exhibits an IC₅₀ of 130 nM [2]. This selectivity profile is a direct consequence of the 6-bromo substitution geometry, as alternative substitution patterns on the quinoline scaffold are known to alter MAO isoform preference. The compound also shows substantially weaker inhibition of acetylcholinesterase (AChE, IC₅₀ = 560 nM) and negligible inhibition of butyrylcholinesterase (BuChE, IC₅₀ = 19.8 μM), indicating a favorable off-target profile for MAO-A-focused programs [1][2].

MAO-A inhibition CNS drug discovery isoform selectivity

6-Bromo versus 8-Bromo Substitution: Divergent Antiviral Potency and Mutant Susceptibility in HIV-1 ALLINI Program

In a comparative study of multi-substituted quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), bromine substitution at either the 6-position or 8-position enhanced antiviral properties relative to unsubstituted analogs [1]. However, a critical functional divergence emerged when tested against the ALLINI-resistant integrase A128T mutant virus: the 6-bromo analog exhibited a significant loss of potency, whereas the 8-bromo analog retained full effectiveness [1]. This finding demonstrates that the 6-bromo substitution pattern confers a distinct resistance susceptibility profile compared to the 8-bromo regioisomer.

HIV-1 integrase ALLINI antiviral resistance

6-Bromo-8-Carboxylate Substitution Pattern Enables HCV Protease Inhibitor Synthesis via Documented Patent Route

United States Patent US8633320 discloses methods for preparing bromo-substituted quinolines of formula (I) where the bromo-substituted quinoline scaffold serves as a critical intermediate in the synthesis of agents for the treatment of hepatitis C viral (HCV) infections [1]. The patent specifically encompasses bromo-substituted quinolines with the 6-bromo substitution pattern and carboxylate functionality, establishing a documented synthetic pathway that leverages the reactivity of the bromine atom for subsequent cross-coupling transformations [1]. In contrast, alternative substitution patterns (e.g., 4-bromo or 8-bromo with differing carboxylate positions) may not align with the patented synthetic sequence or the structural requirements of downstream HCV-targeting pharmacophores.

HCV protease inhibitor synthetic intermediate patented route

Halogen Substitution at 6-Position Alters NK-3 Receptor Functional Activity: Bromine versus Chlorine

A structure-activity relationship study of 2-phenyl-4-quinolinecarboxamide NK-3 receptor antagonists revealed that replacing the 6-bromo substituent with a chloro atom (as in compound 7c) unexpectedly shifted the functional activity profile from antagonism toward agonism, with an observed increase in response of 18.39% to 22.5% [1]. This halogen-dependent functional switching demonstrates that even minor atomic substitutions at the 6-position of the quinoline scaffold can invert pharmacological activity. The 6-bromo substitution pattern is therefore non-interchangeable with 6-chloro analogs in programs targeting NK-3 receptor modulation.

NK-3 receptor GPCR halogen SAR

6-Bromo Substitution in Quinoline-2,4-Dicarboxylic Acids Enables VGLUT Inhibitor Activity

A comprehensive panel of nearly 50 substituted quinoline-2,4-dicarboxylic acids (QDCs) was evaluated as inhibitors of the vesicular glutamate transport (VGLUT) system [1]. The 6-bromoquinolinedicarboxylate scaffold served as a foundational intermediate for further derivatization, with the most potent blockers identified as 6-biphenyl-4-yl-QDC (Ki = 41 μM) and 6-(4′-phenylstyryl)-QDC (Ki = 64 μM), while simpler 6-substituted analogs including 6-PhCH=CH-QDC (Ki = 167 μM) and 6-PhCH₂CH₂-QDC (Ki = 143 μM) exhibited moderate inhibitory activity [1]. The 6-bromo substitution provides a versatile synthetic handle for Suzuki-Miyaura and related cross-coupling reactions to install diverse aryl and styryl groups, enabling systematic exploration of VGLUT pharmacophore space.

VGLUT glutamate transport neurological disorders

High-Value Application Scenarios for Methyl 6-Bromoquinoline-8-Carboxylate (CAS 1266728-34-0) Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring Potent, Isoform-Selective MAO-A Inhibition with Minimal Cholinergic Off-Target Liability

Programs targeting depression, anxiety, or neurodegenerative disorders where MAO-A inhibition is the intended mechanism can leverage the 13.7-fold selectivity of 6-bromo-substituted quinoline scaffolds for MAO-A over MAO-B (IC₅₀ = 9.5 nM vs. 130 nM) and minimal activity against acetylcholinesterase (IC₅₀ = 560 nM) and butyrylcholinesterase (IC₅₀ = 19.8 μM) [1]. Methyl 6-bromoquinoline-8-carboxylate serves as a synthetic entry point for constructing analogs with this favorable selectivity profile, reducing the risk of serotonergic-cheese effect interactions and cholinergic side effects that plague non-selective MAO inhibitors.

HCV Protease Inhibitor Lead Optimization Leveraging Patent-Validated Bromoquinoline Intermediates

Medicinal chemistry teams pursuing novel HCV protease inhibitors can incorporate methyl 6-bromoquinoline-8-carboxylate into synthetic routes explicitly claimed in US Patent US8633320 [2]. The 6-bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) to introduce diverse aryl, heteroaryl, and amine functionalities required for optimizing potency, pharmacokinetics, and resistance profiles against HCV genotypes.

HIV-1 Integrase Allosteric Inhibitor (ALLINI) Programs with Focus on Wild-Type Virus or Combination Therapy Strategies

Although the 6-bromo substitution pattern exhibits reduced potency against the A128T ALLINI-resistant mutant compared to the 8-bromo analog [3], methyl 6-bromoquinoline-8-carboxylate remains a viable intermediate for ALLINI programs targeting wild-type HIV-1 or combination therapy regimens where the A128T mutation is not the primary resistance mechanism. The documented enhancement of antiviral properties with 6-bromo substitution supports its inclusion in exploratory SAR campaigns for next-generation ALLINIs.

VGLUT Inhibitor Development for Glutamate-Mediated Neurological Disorders

The 6-bromoquinoline scaffold, when elaborated via cross-coupling reactions, yields VGLUT inhibitors with Ki values ranging from 41 μM to 167 μM [4]. Methyl 6-bromoquinoline-8-carboxylate provides a functionalized quinoline core amenable to diversification at the 6-position, enabling systematic exploration of substituent effects on VGLUT inhibition. This application is relevant for programs addressing excitotoxicity in stroke, epilepsy, ALS, and chronic pain, where modulation of vesicular glutamate transport represents a therapeutic strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-bromoquinoline-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.